5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-ethyl-1-(4-fluoro-2-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-3-9-11(12(17)18)14-15-16(9)10-5-4-8(13)6-7(10)2/h4-6H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZBWXOMAALYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=C(C=C(C=C2)F)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides.
Fluorination and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with structurally related triazole derivatives, highlighting substituent effects, physicochemical properties, and biological activities:
Key Observations:
Substituent Effects on Bioactivity :
- The trifluoromethyl group in 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid correlates with high antitumor activity, likely due to enhanced electron-withdrawing effects and interaction with targets like c-Met. In contrast, the target compound’s ethyl and 4-fluoro-2-methylphenyl groups may offer a balance between steric bulk and lipophilicity, though specific activity data are lacking.
- Zwitterionic derivatives (e.g., thiazol-2-yl-substituted analogs) exhibit improved cell permeability and antiproliferative effects compared to purely acidic triazoles.
Acidity and Solubility :
- Carboxylic acid derivatives generally exhibit high acidity, which can reduce cell permeability due to ionization at physiological pH. This is exemplified by the lower activity of triazole acids compared to their amide counterparts.
Structural Modifications :
- Halogenation (e.g., chlorine, fluorine) enhances binding to hydrophobic pockets in biological targets, as seen in 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
- Methoxy groups (e.g., in 5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid) may improve solubility but reduce metabolic stability compared to fluorinated analogs.
Research Methodologies and Tools
- Crystallography : Structures of related triazoles (e.g., 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) were determined using single-crystal X-ray diffraction, refined via SHELXL, and visualized using WinGX/ORTEP.
- Biological Screening : Antiproliferative activities were assessed using in vitro assays on cancer cell lines (e.g., NCI-H522, LOX IMVI), with growth percentage (GP) as a key metric.
Biological Activity
5-Ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article examines the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.
Synthesis
The synthesis of 5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of ethyl 4-fluoro-2-methylphenyl with azides under controlled conditions to yield the desired triazole structure. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Several studies have reported on the anticancer activity of triazole derivatives, including 5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The compound has shown significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Testing : In vitro studies demonstrated that this compound exhibits cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.1 |
| HCT-116 | 2.6 |
| HepG2 | 1.4 |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. It has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is likely linked to the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
The biological activity of 5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and microbial growth. For example:
- Thymidylate Synthase Inhibition : The compound has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to decreased nucleotide availability and ultimately results in reduced cell proliferation.
Case Studies
Recent research highlights the promising applications of triazole derivatives in both cancer therapy and infection control:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that triazole derivatives significantly inhibited tumor growth in animal models when administered at specific dosages.
- Case Study 2 : Another investigation focused on the antimicrobial efficacy of various triazole compounds, including our target compound, revealing that it outperformed conventional antibiotics against resistant bacterial strains.
Q & A
Q. What are the common synthetic routes for 5-ethyl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?
The compound is typically synthesized via the Huisgen 1,3-dipolar cycloaddition ("click reaction") between an azide and an alkyne. Key steps include:
- Preparation of the azide precursor (e.g., 4-fluoro-2-methylphenyl azide).
- Reaction with ethyl propiolate or a similar alkyne derivative under copper(I) catalysis.
- Acidic hydrolysis of the ester intermediate to yield the carboxylic acid . Purification often involves column chromatography and recrystallization.
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps include:
- Crystal growth via slow evaporation of a solvent (e.g., ethanol/water mixtures).
- Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure refinement with SHELXL for accurate atomic displacement parameters and hydrogen bonding networks .
- Visualization using WinGX/ORTEP for anisotropic displacement ellipsoids and packing diagrams .
Advanced Research Questions
Q. How do substituents on the triazole and phenyl rings influence biological activity?
Substituents modulate lipophilicity, electronic effects, and target binding. Comparative studies show:
Q. Why do carboxylic acid derivatives exhibit lower antiproliferative activity compared to amide analogs?
The electron-withdrawing triazole ring increases carboxylic acid acidity (pKa ~3–4), reducing cell permeability and promoting non-selective binding. Amides avoid this issue by eliminating the acidic proton, enhancing bioavailability and target selectivity .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Key considerations include:
- Assay conditions : Varying pH or serum content may alter compound ionization (e.g., zwitterionic forms in zwitterionic buffers) .
- Cell line specificity : For example, NCI-H522 lung cancer cells show higher sensitivity (GP = 68–86%) compared to renal UO-31 cells .
- Solubility : Pre-treatment with DMSO or cyclodextrin inclusion complexes improves aqueous solubility for consistent dosing .
Methodological Recommendations
- Synthetic Optimization : Use high-throughput screening (HTS) to identify optimal Cu(I) catalysts (e.g., CuBr(PPh₃)₃) for regioselective triazole formation .
- Biological Testing : Prioritize NCI-60 cell line panels for standardized anticancer activity profiling .
- Computational Modeling : Employ DFT calculations to predict substituent effects on electronic properties (e.g., HOMO-LUMO gaps) and docking studies for target engagement (e.g., c-Met kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
